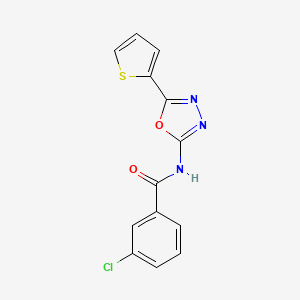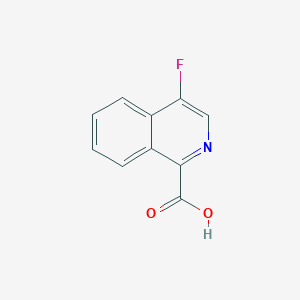![molecular formula C9H7F3INOS B2574838 N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide CAS No. 303124-83-6](/img/structure/B2574838.png)
N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves the activation of the C–F bond in organic synthesis . These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are used in the construction of fluorinated pharmacons . They are valuable synthetic targets and are used as synthons .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their strong C–F bonds . They are used as starting materials for the synthesis of diverse fluorinated compounds .Scientific Research Applications
Synthesis and Characterization
Sulfanilamide derivatives, including similar sulfanyl acetamides, have been synthesized and characterized extensively for their structural and chemical properties. For instance, a study detailed the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives, highlighting their crystal structures and thermal properties (Lahtinen et al., 2014). Such research underscores the potential of sulfanyl acetamides in developing materials with specific thermal and structural characteristics.
Medicinal Chemistry Applications
In medicinal chemistry, sulfanyl acetamide derivatives are explored for their antimicrobial properties. A study synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, evaluating their antimicrobial efficacy (Darwish et al., 2014). This indicates the role of sulfanyl acetamides in creating new antimicrobial agents.
Advanced Materials
Sulfanyl acetamides are used in the synthesis of advanced materials. For example, graphene/titanium dioxide nanocomposites incorporating similar sulfanyl acetamides have shown enhanced photocatalytic activity for the degradation of contaminants like acetaminophen, suggesting their use in environmental remediation technologies (Tao et al., 2015).
Analytical Applications
Analytical chemistry applications of sulfanyl acetamides include their use as synthons in heterocyclic synthesis, serving as precursors for the development of polyfunctionalized heterocyclic compounds (Gouda, 2014). This versatility in chemical reactions makes them valuable tools in synthetic and analytical chemistry research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-iodophenyl)-2-(trifluoromethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INOS/c10-9(11,12)16-5-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJPHUKKAOTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)
![N-(4-isopropylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)

![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2574767.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)